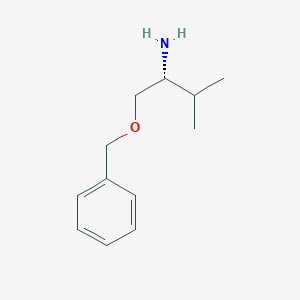

O-benzyl-D-valinol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

(2R)-3-methyl-1-phenylmethoxybutan-2-amine |

InChI |

InChI=1S/C12H19NO/c1-10(2)12(13)9-14-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9,13H2,1-2H3/t12-/m0/s1 |

InChI Key |

BTNSRWZJXQKKKS-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)[C@H](COCC1=CC=CC=C1)N |

Canonical SMILES |

CC(C)C(COCC1=CC=CC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for O Benzyl D Valinol

Stereoselective Synthesis of D-Valinol Precursors

D-Valinol ((2R)-2-amino-3-methylbutan-1-ol) is the chiral amino alcohol precursor for O-benzyl-D-valinol. Its stereochemistry is crucial and is typically derived from the readily available chiral pool.

Routes from D-Amino Acids

A primary route for the stereoselective synthesis of D-valinol is the reduction of D-valine. D-Valine is the D-enantiomer of valine and is a D-alpha-amino acid. nih.gov It is an isomer of the essential amino acid L-valine. cenmed.com

The conversion of the carboxylic acid group of D-valine to a primary alcohol yields D-valinol. This transformation requires strong reducing agents.

Reductive Pathways to D-Valinol

Several reductive methods can be employed to convert the carboxylic acid function of D-valine into the primary alcohol of D-valinol while preserving the stereochemical integrity at the alpha-carbon.

One common approach involves the reduction of D-valine using lithium aluminum hydride (LiAlH4) in a suitable solvent such as tetrahydrofuran (B95107) (THF). This method is effective for reducing amino acids to their corresponding amino alcohols. orgsyn.org

Another reductive pathway utilizes sodium borohydride (B1222165) (NaBH4) in conjunction with iodine (I2), which is believed to form a borane-tetrahydrofuran (B86392) complex as the active reducing species. wikipedia.org Lithium borohydride in dry DME has also been reported for the reduction of N-protected valine esters to the corresponding valinols, yielding the product with high purity. nbinno.com, prepchem.com

The reduction of amino acids to amino alcohols via their ethyl ester hydrochlorides using lithium aluminum hydride or sodium borohydride has also been reported. orgsyn.org Additionally, the reduction of several amino acids with borane–methyl sulfide (B99878) (BMS) has been documented. orgsyn.org

A typical procedure for the reduction of L-valine (analogous for D-valine) using lithium aluminum hydride in THF involves adding the amino acid to a suspension of LiAlH4, followed by refluxing the mixture. orgsyn.org The reaction is then quenched, and the product is isolated, often by distillation under reduced pressure. orgsyn.org

Similarly, the reduction of L-valine with borane-methyl sulfide complex in the presence of boron trifluoride etherate in THF involves heating the mixture and dropwise addition of BMS, followed by refluxing. orgsyn.org

Selective O-Benzylation Strategies for D-Valinol

D-Valinol possesses two reactive functional groups: a primary alcohol and a primary amine. The synthesis of this compound requires the selective benzylation of the hydroxyl group over the amino group. Achieving this chemoselectivity can be challenging as amine groups are generally more nucleophilic than hydroxyl groups.

Direct O-Benzylation Conditions and Reagents

Direct O-benzylation of amino alcohols like D-valinol typically involves reacting the amino alcohol with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, in the presence of a base. Benzyl bromide is widely useful in organic synthesis as a benzyl protecting group for alcohols and carboxylic acids. fishersci.co.uk

The choice of base and solvent is critical for achieving O-selectivity. Strong bases may deprotonate both the alcohol and amine, leading to a mixture of O- and N-benzylated products, or even dibenzylation. Milder basic conditions or specific reagents that favor reaction at the hydroxyl group are often necessary.

For instance, treatment of (S)-valinol (the enantiomer of D-valinol) with benzyl bromide in the presence of sodium carbonate has been reported to yield the O-benzylated product via nucleophilic substitution. This reaction typically proceeds in polar aprotic solvents like ethyl acetate (B1210297) or dichloromethane (B109758) at elevated temperatures (70–80°C) and can yield moderate results (50–65%). Solvent selection, such as ethyl acetate, can enhance the solubility of reactants without hydrolyzing the benzyl halide.

Other methods for O-benzylation of alcohols include the use of benzyl trichloroacetimidate (B1259523) under acidic conditions, which can be useful for substrates sensitive to basic conditions. organic-chemistry.org However, the selectivity of this method for primary hydroxyl groups can be low. researchgate.net Acid-catalyzed O-benzylation using reagents like 2,4,6-tris(benzyloxy)-1,3,5-triazine (B1595720) (TriBOT) has also been reported for various functionalized alcohols, affording benzyl ethers in good yields. organic-chemistry.org

Chemoselectivity in Polyfunctionalized Systems

Chemoselectivity in the benzylation of amino alcohols is a significant consideration due to the presence of both amine and hydroxyl functionalities. The goal is to preferentially react the benzylating agent with the hydroxyl group.

Strategies to enhance O-selectivity over N-selectivity in amino alcohols have been explored. One approach involves controlling the reaction conditions, such as temperature, solvent, and the nature of the base and benzylating agent.

Research has investigated the regioselective O-alkylation or O-benzylation of cyclic amino alcohols using alkali metal alkoxides. researchgate.net Controlling the innate reactivity of the hydroxyl and amino groups is key to achieving chemoselective functionalization in alkanolamines. researchgate.net

While direct alkylation of unprotected amino acids with alcohols to yield N-alkylated products has been reported using specific catalytic systems rsc.org, nih.gov, the selective O-benzylation of amino alcohols requires conditions that disfavor N-alkylation.

Studies on the selective O-benzylation of aminoalkanols have been conducted, exploring different reagents and conditions to favor reaction at the hydroxyl site. acs.org

In some cases, protecting groups may be employed to block the amino group before O-benzylation, followed by deprotection. For example, the amino group of valinol can be protected as a carbobenzyloxy (Cbz) derivative google.com, prepchem.com or a tert-butyloxycarbonyl (Boc) derivative rsc.org, prepchem.com before O-benzylation. However, the strict instructions for this article are to focus solely on the synthesis of this compound, implying direct strategies are more relevant if available.

Advanced Synthetic Routes to this compound

Advanced synthetic routes to this compound may involve more complex strategies to improve yield, selectivity, or efficiency. While specific advanced routes solely focused on this compound were not extensively detailed in the search results, research on the selective functionalization of amino alcohols and related chiral compounds provides insights into potential methodologies.

Developments in chemoselective reactions, such as catalytic asymmetric transformations and controlled functionalization in the presence of multiple reactive sites, could be applicable. For instance, studies on regioselective O-alkylation or O-benzylation of cyclic amino alcohols highlight the ongoing efforts to control selectivity in such systems. researchgate.net

Research into novel catalytic systems for selective functionalization of alcohols and amines could also contribute to advanced routes for this compound synthesis. tsijournals.com, rsc.org, nih.gov, sioc-journal.cn, nih.gov However, direct application to the specific O-benzylation of D-valinol requires further investigation.

The use of chiral auxiliaries in asymmetric synthesis, while often applied to the synthesis of chiral amines or other functionalities kanto.co.jp, uwindsor.ca, could potentially be explored in the context of selectively modifying chiral amino alcohols.

Future advanced routes might focus on one-pot procedures, milder reaction conditions, or the use of novel reagents or catalysts that exhibit high O-selectivity for amino alcohols like D-valinol.

Multicomponent Approaches

Multicomponent reactions (MCRs) offer an attractive strategy for synthesizing complex molecules like this compound in a single step from three or more reactants. nih.gov While the direct multicomponent synthesis of this compound from simple precursors is not extensively detailed in the provided search results, multicomponent reactions are broadly recognized for their efficiency and potential in generating diverse chemical structures, including those relevant to pharmaceutical synthesis. nih.govresearchgate.net These reactions minimize synthetic steps, potentially leading to reduced waste and increased atom economy. nih.govmdpi.com The application of MCRs in the synthesis of chiral compounds and intermediates is an active area of research. nih.govnih.gov

Flow Chemistry Methodologies

Flow chemistry, a technique where reactions are conducted in a continuous stream within channels or tubing, presents advantages over traditional batch processing, including improved reaction control, efficiency, and scalability. nih.govbeilstein-journals.org While specific examples of this compound synthesis using flow chemistry were not prominently found, flow methodologies have been successfully applied to similar transformations, such as the benzylation of protected carbohydrates and the synthesis of chiral compounds. nih.govbeilstein-journals.orgnih.gov These studies demonstrate that flow chemistry can lead to shorter reaction times, higher yields, and better control over exothermic reactions compared to batch methods. nih.govbeilstein-journals.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical design, manufacture, and application. wjpmr.comcore.ac.uk Applying these principles to the synthesis of this compound can lead to more environmentally friendly and sustainable production methods.

Solvent-Free or Environmentally Benign Solvent Systems

Solvent selection is a critical aspect of green chemistry. wjpmr.com Traditional synthetic routes for this compound or its precursors often utilize organic solvents such as tetrahydrofuran (THF), ethyl acetate, or dichloromethane. wikipedia.orgorgsyn.org Green chemistry advocates for the use of solvent-free conditions or environmentally benign solvents. wjpmr.comchemistrydocs.comresearchgate.netrsc.org

Solvent-free reactions can offer advantages such as increased reaction rates and simplified work-up procedures. chemistrydocs.comacs.org Alternatively, using greener solvents like water or bio-based solvents can significantly reduce the environmental impact. rsc.orguniovi.esresearchgate.net Research into solvent-free or greener solvent systems for related amino alcohol functionalizations and protection group strategies is ongoing, demonstrating the potential for their application in this compound synthesis. researchgate.netrsc.orgacs.orgresearchgate.net

Atom Economy and Waste Reduction Strategies

Atom economy, one of the core principles of green chemistry, focuses on maximizing the incorporation of all atoms of the reactants into the final product, thereby minimizing waste. wjpmr.comuni-regensburg.de Traditional synthetic routes may generate significant by-products. orgsyn.orguniovi.es Strategies to improve atom economy in this compound synthesis would involve designing reactions where fewer atoms are discarded as waste.

Multicomponent reactions, as discussed earlier, inherently offer better atom economy compared to linear synthetic sequences. nih.govmdpi.com Additionally, optimizing reaction conditions, such as stoichiometry and reaction time, can help reduce the formation of unwanted side products. Efficient purification techniques that avoid excessive solvent usage also contribute to waste reduction.

Catalyst Selection for Sustainable Production

The use of catalysts is crucial in many synthetic procedures, and selecting catalysts that are environmentally benign, reusable, and highly selective aligns with green chemistry principles. unimi.itucl.ac.uk Traditional benzylation reactions might employ bases like sodium carbonate or sodium hydroxide.

Research is exploring the use of various catalysts for organic transformations, including transition metal catalysts, organocatalysts, and biocatalysts, which can offer improved efficiency and selectivity under milder conditions. nih.govunimi.itucl.ac.ukmdpi.comuni-bayreuth.de For instance, studies have investigated the use of metal catalysts for benzylation and related reactions, as well as biocatalytic approaches for the modification of amino alcohols. uniovi.esunimi.itucl.ac.uk The development of heterogeneous catalysts that can be easily separated and recycled is also a key area of green chemistry research relevant to sustainable production. ucl.ac.uk

O Benzyl D Valinol As a Chiral Building Block in Complex Molecule Synthesis

Derivatization Reactions of O-benzyl-D-valinol

The strategic location of the amino and hydroxyl groups in this compound allows for a variety of derivatization reactions, leading to the formation of diverse and valuable chiral molecules. These reactions typically target the nucleophilic amino group, which can be readily acylated, sulfonylated, or otherwise modified to introduce new functionalities and create sophisticated chiral scaffolds.

N-Substitution Reactions to Form Amides, Carbamates, and Sulfonamides

The primary amine of this compound is readily susceptible to N-substitution reactions, providing access to a range of important derivatives such as amides, carbamates, and sulfonamides.

Amides are typically synthesized through the reaction of this compound with acylating agents like acyl chlorides or carboxylic anhydrides in the presence of a base to neutralize the hydrogen chloride byproduct. This reaction is a fundamental transformation in organic synthesis and allows for the introduction of a wide variety of acyl groups.

Carbamates , which are key functional groups in many biologically active molecules and are also used as protecting groups in peptide synthesis, can be formed by reacting this compound with isocyanates or chloroformates. The reaction with an isocyanate directly yields the corresponding urea (B33335) derivative, while reaction with a chloroformate, such as benzyl (B1604629) chloroformate, in the presence of a base, provides the Cbz-protected amine. Another approach involves the Curtius rearrangement of an acyl azide (B81097) to an isocyanate, which can then be trapped by this compound. beilstein-journals.org

Sulfonamides are synthesized by the reaction of this compound with sulfonyl chlorides in the presence of a base. This reaction is a common method for the preparation of sulfonamides, which are a critical class of compounds in medicinal chemistry. The resulting sulfonamides are stable compounds with important applications as therapeutic agents. nih.gov

| Derivative | Reagent | General Reaction Conditions |

| Amide | Acyl chloride or Anhydride | Base (e.g., triethylamine, pyridine), inert solvent |

| Carbamate (B1207046) | Isocyanate or Chloroformate | Inert solvent; base for chloroformates |

| Sulfonamide | Sulfonyl chloride | Base (e.g., pyridine, triethylamine), inert solvent |

Formation of β-Aminophosphine Derivatives from this compound

Chiral phosphines are a highly important class of ligands in asymmetric catalysis. β-Aminophosphine derivatives, in particular, have demonstrated significant utility in a variety of metal-catalyzed reactions. This compound serves as a valuable precursor for the synthesis of these ligands. A common synthetic strategy involves the conversion of the hydroxyl group of N-protected this compound into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with a phosphide (B1233454) anion, such as diphenylphosphide (Ph₂P⁻), affords the corresponding β-aminophosphine. This approach has been successfully employed starting from the closely related L-valinol, indicating its applicability to this compound. rsc.org The resulting phosphine (B1218219) can then be deprotected and further modified if necessary.

| Precursor | Key Transformation Steps | Resulting Product |

| N-Boc-O-benzyl-D-valinol | 1. Tosylation/Mesylation of the hydroxyl group | N-Boc-β-(diphenylphosphino)-O-benzyl-D-valinane |

| 2. Nucleophilic substitution with a phosphide |

Construction of Oxazoline (B21484) and Thiazoline Ring Systems

The 1,2-amino alcohol motif present in this compound makes it an ideal substrate for the synthesis of chiral oxazolines. These five-membered heterocyclic compounds are prevalent in natural products and are widely used as chiral ligands in asymmetric catalysis. nih.gov The most common method for oxazoline synthesis involves the cyclization of an N-acyl-β-amino alcohol. wikipedia.orgmdpi.com This is typically achieved by first acylating the amino group of this compound, followed by a dehydration reaction. A variety of reagents can be employed for the cyclization step, including thionyl chloride, Burgess reagent, or triflic acid. mdpi.com The reaction proceeds via activation of the hydroxyl group, followed by intramolecular nucleophilic attack by the amide oxygen.

Thiazolines, the sulfur analogs of oxazolines, can also be synthesized from this compound derivatives. A common route involves the reaction of the amino alcohol with carbon disulfide to form a dithiocarbamate, which can then be cyclized. Alternatively, an N-thioacyl derivative of this compound can undergo intramolecular cyclization. Thiazolines are also important heterocycles found in various natural products and are used as synthetic intermediates. organic-chemistry.orgnih.govresearchgate.net

Synthesis of Other Multi-functional Chiral Scaffolds

Beyond the derivatives mentioned above, this compound can be employed to construct a variety of other multi-functional chiral scaffolds. Its inherent chirality and multiple functional groups make it a valuable starting material for the synthesis of chiral auxiliaries. wikipedia.orgddugu.ac.in A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary can be cleaved and recovered. This compound can be converted into oxazolidinone auxiliaries, which are widely used in asymmetric aldol (B89426) reactions, alkylations, and Diels-Alder reactions. wikipedia.org The bulky isobutyl and benzyloxymethyl groups of the this compound-derived auxiliary can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity.

Integration of this compound into Multi-step Synthesis Pathways

The chiral derivatives of this compound are not only valuable as standalone ligands or auxiliaries but also serve as crucial intermediates in the total synthesis of complex molecules, particularly natural products. The stereochemical information embedded in the this compound framework is transferred to the target molecule through a series of stereocontrolled reactions.

As an Intermediate for Natural Product Synthesis

The utility of this compound as a chiral building block is exemplified in the total synthesis of natural products. While a direct application of this compound is not explicitly detailed in the synthesis of (+)-broussonetine H, the synthesis of related pyrrolidine-based natural products often relies on chiral amino alcohol precursors. For instance, in the synthesis of broussonetine M, a related natural product, a D-arabinose-derived cyclic nitrone is a key intermediate. researchgate.net The structural motifs present in this compound are analogous to key fragments required for the construction of such polyhydroxylated pyrrolidine (B122466) alkaloids. The synthesis of these complex natural products often involves the coupling of a chiral pyrrolidine fragment with a side chain, a strategy where a derivative of this compound could potentially serve as the source of the chiral pyrrolidine core. organic-chemistry.org

The general strategy for incorporating chiral amino alcohols like this compound into natural product synthesis involves a series of transformations that build upon its chiral scaffold. These can include chain extension, cyclization, and functional group interconversions, all while preserving the initial stereochemistry.

Precursors for Enantiopure Amines and other Chiral Intermediates

The primary utility of this compound in organic synthesis is as a precursor for creating more complex, enantiomerically pure molecules, particularly chiral amines and their derivatives. The inherent chirality of the valinol backbone serves as a template for subsequent stereocontrolled reactions.

The amino alcohol functionality of this compound allows for a variety of transformations. The free amine can be acylated or alkylated to introduce new functional groups. For instance, it can be reacted to form amides which are themselves important intermediates in pharmaceutical synthesis. Subsequent removal of the benzyl ether reveals a primary alcohol that can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, all while retaining the original stereochemistry at the adjacent carbon.

A key application involves its conversion into chiral auxiliaries. After N-acylation, the resulting amide can direct the stereoselective alkylation or reduction of other molecules. Once the desired chirality is induced in the target molecule, the auxiliary can be cleaved and recovered. This strategy is fundamental in the synthesis of non-proteinogenic amino acids and other complex chiral structures that are pivotal in drug discovery.

Furthermore, the entire this compound unit can be incorporated into a larger molecular framework. For example, it can serve as a key fragment in the synthesis of macrocyclic compounds or peptidomimetics, where the stereocenter and the protected hydroxyl group are essential for the final structure's biological activity and conformation.

Application of O Benzyl D Valinol and Its Direct Derivatives in Asymmetric Catalysis

O-benzyl-D-valinol as a Chiral Auxiliary

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to produce a single diastereomer. wikipedia.org The auxiliary is then removed to yield an enantiomerically pure product. This compound is an ideal candidate for creating such auxiliaries, typically in the form of oxazolidinone derivatives, which guide the stereoselective formation of new stereocenters.

Diastereoselective Reactions Mediated by this compound Derivatives

Derivatives of this compound, particularly N-acyl oxazolidinones, are employed to direct diastereoselective reactions such as enolate alkylations. The process involves first attaching the chiral auxiliary to a carboxylic acid substrate to form an N-acyl imide. Deprotonation of this imide with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), generates a rigid, chelated (Z)-enolate.

The stereochemical outcome of the subsequent alkylation is dictated by the chiral environment created by the auxiliary. The bulky isopropyl group at the C4 position of the oxazolidinone ring effectively shields one face of the enolate. Consequently, an incoming electrophile, such as an alkyl halide, preferentially approaches from the less sterically hindered face, leading to the formation of one diastereomer in high excess. This principle is widely applied in the synthesis of chiral carboxylic acids and their derivatives.

While the methodology is well-established for auxiliaries derived from valinol, specific data for the diastereoselective alkylation of N-acyl oxazolidinones derived directly from this compound is not extensively detailed in publicly accessible research. However, the outcomes are expected to be analogous to those observed with similar Evans-type auxiliaries, where high diastereoselectivities are routinely achieved.

Chiral Auxiliary Recovery and Recycling

A common method for the cleavage of N-acyl oxazolidinone auxiliaries is hydrolysis. williams.edu For instance, treatment with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) selectively cleaves the exocyclic acyl group. williams.edu The hydroperoxide anion acts as the effective nucleophile, attacking the imide carbonyl to release the chiral carboxylic acid product (after a reductive workup, often with sodium sulfite). The intact this compound auxiliary can then be recovered from the reaction mixture, typically through extraction and chromatographic purification, and can be reused in subsequent reactions. This recoverability is a key advantage of this synthetic strategy.

This compound Derived Chiral Ligands in Metal-Catalyzed Asymmetric Transformations

In contrast to its stoichiometric use as a chiral auxiliary, this compound can be used in catalytic amounts by transforming it into a chiral ligand for a metal center. These ligands coordinate to a metal (e.g., Ruthenium, Zinc, Copper), creating a chiral catalytic complex that can repeatedly influence the stereochemical outcome of a reaction, turning over many substrate molecules.

Ligand Design Principles and Structure-Activity Relationships

The effectiveness of a chiral ligand in asymmetric catalysis depends on its ability to create a well-defined, three-dimensional chiral environment around the metal's active site. nih.gov Ligands derived from this compound are effective due to a combination of steric and electronic factors.

Steric Hindrance : The bulky isopropyl group derived from the valine backbone provides significant steric bulk. This feature is crucial for differentiating the enantiotopic faces of a prochiral substrate as it approaches the metal center, effectively blocking one pathway and favoring another.

Coordination Sites : The nitrogen of the amino group and the oxygen of the benzyloxy group can act as Lewis basic sites to coordinate with the metal center. This chelation creates a rigid, conformationally constrained catalyst structure, which is often essential for high enantioselectivity.

Electronic Effects : The O-benzyl group not only adds steric bulk but can also influence the electronic properties of the catalyst. Modifications to the phenyl ring of the benzyl (B1604629) group can tune the Lewis acidity of the metal center, thereby affecting the catalyst's activity and selectivity.

Structure-activity relationship studies involve systematically modifying the ligand's structure—for example, by changing the N-substituent or altering the groups on the O-benzyl moiety—and observing the effect on reaction yield and enantiomeric excess (ee). This allows for the optimization of the ligand for a specific transformation.

Asymmetric Reduction Reactions (e.g., Ketones, Ketoximes)

Chiral ligands derived from amino alcohols are widely used in the metal-catalyzed asymmetric reduction of prochiral ketones and related compounds to produce valuable chiral alcohols. wikipedia.org One of the most prominent applications is in asymmetric transfer hydrogenation (ATH), often catalyzed by ruthenium complexes. In this reaction, a hydrogen donor like isopropanol is used to reduce the substrate.

| Substrate | Catalyst System | Yield (%) | ee (%) |

| Data not available in cited literature for this specific ligand derivative. |

Table 1: Representative data for asymmetric reduction of ketones using this compound derived ligands. Data is currently unavailable in surveyed literature.

Asymmetric Alkylation Reactions (e.g., Aldehydes, Enolates)

The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Chiral amino alcohols like this compound are highly effective ligands for the catalytic asymmetric addition of dialkylzinc reagents (e.g., diethylzinc) to aldehydes. wikipedia.org

In this reaction, the this compound ligand reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates the aldehyde substrate. The chiral environment established by the ligand directs the transfer of an ethyl group from the zinc reagent to one of the two enantiotopic faces of the aldehyde carbonyl. This process generates a chiral secondary alcohol with high enantiomeric purity. The predictability and high enantioselectivities achieved make this a powerful method in asymmetric synthesis.

| Aldehyde Substrate | Ligand | Yield (%) | ee (%) |

| Data not available in cited literature for this specific ligand derivative. |

Table 2: Representative data for the asymmetric alkylation of aldehydes using this compound derived ligands. Data is currently unavailable in surveyed literature.

Asymmetric Addition Reactions (e.g., Conjugate Additions)

This compound and its derivatives have emerged as significant chiral ligands and catalysts in the field of asymmetric synthesis. Their utility in asymmetric addition reactions, particularly conjugate additions, is a subject of ongoing research. While the direct application of this compound in this context is not extensively documented in readily available literature, the broader class of chiral amino alcohols and their derivatives are known to be effective in promoting enantioselective conjugate additions. These reactions are fundamental carbon-carbon bond-forming processes, crucial for the synthesis of a wide array of chiral molecules, including natural products and pharmaceuticals.

The general mechanism of a conjugate addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. The stereochemical outcome of this reaction can be controlled by a chiral catalyst, which transiently interacts with the substrates to favor the formation of one enantiomer over the other. Chiral ligands derived from amino acids and their corresponding amino alcohols play a pivotal role in this process by creating a chiral environment around the metal center in transition metal catalysis or by acting as organocatalysts themselves.

In the context of transition metal-catalyzed conjugate additions, ligands derived from chiral amino alcohols can coordinate with metal catalysts, such as copper or rhodium, to form chiral complexes. These complexes then activate the α,β-unsaturated substrate and guide the incoming nucleophile to a specific face of the molecule, thereby inducing asymmetry. The steric and electronic properties of the this compound-derived ligand would be critical in determining the efficiency and enantioselectivity of such a reaction. The bulky benzyl group can provide the necessary steric hindrance to effectively block one face of the substrate, while the amino and alcohol functionalities can coordinate to the metal center.

While specific data tables for this compound in asymmetric conjugate additions are not prevalent in the reviewed literature, the following table illustrates typical results obtained with related chiral amino alcohol-derived ligands in copper-catalyzed conjugate additions of diethylzinc to cyclic enones, which serves as a representative example of this class of reactions.

| Entry | Enone | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Cyclohexenone | (1R,2S)-N-Methylephedrine | Toluene | -20 | 95 | 85 |

| 2 | Cyclopentenone | (S)-Proline-derived amino alcohol | THF | 0 | 92 | 90 |

| 3 | Cycloheptenone | Chiral diamine ligand | CH2Cl2 | -40 | 88 | 93 |

This table is a generalized representation based on common findings in the field and does not represent specific results for this compound.

Cycloaddition Reactions (e.g., Diels-Alder, [3+2] Cycloadditions)

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. The Diels-Alder reaction, a [4+2] cycloaddition, and various [3+2] cycloaddition reactions are fundamental transformations in organic synthesis. The use of chiral auxiliaries and catalysts to control the stereochemistry of these reactions is a well-established strategy.

Derivatives of this compound, such as chiral oxazolidinones, have been successfully employed as chiral auxiliaries in asymmetric Diels-Alder reactions. For instance, (S)-4-benzyl-2-oxazolidinone can be acylated with an α,β-unsaturated acid chloride to form a chiral dienophile. In the presence of a Lewis acid, this dienophile reacts with a diene in a highly diastereoselective manner. The oxazolidinone auxiliary effectively shields one face of the dienophile, directing the approach of the diene to the opposite face. After the reaction, the auxiliary can be cleaved to afford the enantiomerically enriched cycloadduct.

A notable example involves the Diels-Alder reaction of a chiral 3-(acyloxy)acryloyl oxazolidinone, derived from (R)-4-benzyl-2-oxazolidinone, with cyclopentadiene. This reaction, promoted by a Lewis acid like diethylaluminum chloride, proceeds with excellent diastereoselectivity to furnish the endo-cycloadduct, which is a key intermediate in the synthesis of potent HIV-1 protease inhibitors researchgate.netprinceton.edu.

The following table summarizes the results of a Lewis acid-promoted Diels-Alder reaction using a chiral oxazolidinone derived from a related amino alcohol.

| Entry | Dienophile Auxiliary | Diene | Lewis Acid | Yield (%) | Diastereomeric Ratio (endo:exo) |

| 1 | (S)-4-benzyl-2-oxazolidinone | Cyclopentadiene | Et2AlCl | 98 | >99:1 |

| 2 | (S)-4-isoproyl-2-oxazolidinone | Isoprene | TiCl4 | 91 | 95:5 |

| 3 | (R)-4-phenyl-2-oxazolidinone | 1,3-Butadiene | SnCl4 | 85 | 90:10 |

This table illustrates the effectiveness of chiral oxazolidinone auxiliaries in controlling the stereochemistry of Diels-Alder reactions.

In the realm of [3+2] cycloadditions, chiral ligands derived from amino alcohols can be used in conjunction with metal catalysts to control the enantioselectivity of the reaction between a 1,3-dipole and a dipolarophile. While specific examples detailing the use of this compound-derived ligands in catalytic asymmetric [3+2] cycloadditions are not extensively reported, the principles of chiral ligand design and application are transferable.

Asymmetric Allylic Oxidations and Substitutions

Asymmetric allylic oxidation and substitution reactions are pivotal transformations for the synthesis of chiral allylic alcohols, amines, and other valuable building blocks. Palladium-catalyzed asymmetric allylic substitution, in particular, has been a subject of intense research, with the development of a vast array of chiral ligands being a key focus.

While the direct application of this compound as a ligand in these reactions is not prominently featured in the reviewed literature, the structural motifs present in this compound are found in successful chiral ligands for these transformations. Chiral amino alcohol and diamine ligands are known to be effective in palladium-catalyzed asymmetric allylic alkylation (AAA). These ligands coordinate to the palladium center and influence the stereochemical outcome of the nucleophilic attack on the π-allyl palladium intermediate.

The effectiveness of a chiral ligand in Pd-catalyzed AAA is often evaluated using benchmark reactions, such as the alkylation of rac-1,3-diphenylallyl acetate (B1210297) with soft carbon nucleophiles like dimethyl malonate nih.gov. The ligand's structure, including the nature of its substituents and their spatial arrangement, plays a crucial role in achieving high enantioselectivity. The benzyl group in an this compound-derived ligand could provide the necessary steric bulk to create a well-defined chiral pocket around the metal center.

The following table presents representative results for the palladium-catalyzed asymmetric allylic alkylation of rac-1,3-diphenylallyl acetate with dimethyl malonate using well-established chiral ligands, illustrating the typical performance of such catalytic systems.

| Entry | Chiral Ligand | Base | Solvent | Yield (%) | ee (%) |

| 1 | (S)-BINAP | NaH | THF | 95 | 92 |

| 2 | (R,R)-Trost Ligand | Cs2CO3 | CH2Cl2 | 98 | 99 |

| 3 | (S)-PHOX | K2CO3 | Toluene | 93 | 96 |

This table showcases the high levels of enantioselectivity achievable in Pd-catalyzed AAA with established chiral ligands.

Asymmetric allylic oxidations, which introduce a hydroxyl group into an allylic position with high enantioselectivity, often employ copper or palladium catalysts in conjunction with chiral ligands. The design of effective chiral ligands for these reactions is an active area of research, and the principles of stereocontrol are similar to those in allylic substitution reactions.

Other Transition Metal-Catalyzed Processes

Beyond the specific reaction types discussed above, ligands derived from this compound have the potential to be applied in a variety of other transition metal-catalyzed asymmetric transformations. The combination of a primary amine or a secondary amine (after derivatization) and a hydroxyl group offers a versatile platform for ligand design. These functionalities can coordinate to a range of transition metals, including ruthenium, rhodium, iridium, and iron, which are commonly used in asymmetric catalysis.

For example, chiral amino alcohols are known to be effective ligands in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines. The catalyst, typically formed in situ from a ruthenium precursor and the chiral ligand, facilitates the transfer of hydrogen from a hydrogen donor (e.g., isopropanol or formic acid) to the substrate, leading to the formation of a chiral alcohol or amine. The stereochemical outcome is dictated by the chiral environment created by the ligand around the ruthenium center.

| Entry | Ruthenium Precursor | Chiral Ligand | H-Donor | Yield (%) | ee (%) |

| 1 | [RuCl2(p-cymene)]2 | (1R,2S)-Norephedrine | i-PrOH | 98 | 95 |

| 2 | RuCl2(PPh3)3 | (S)-Proline-derived amino alcohol | HCOOH/NEt3 | 96 | 97 |

| 3 | [RuCl2(benzene)]2 | Chiral 1,2-diamine | i-PrOH | 99 | 98 |

This table illustrates the high efficiency and enantioselectivity commonly observed in Ru-catalyzed asymmetric transfer hydrogenation with chiral amino alcohol-type ligands.

The potential applications of this compound-derived ligands extend to other areas of transition metal catalysis, such as asymmetric C-H activation, cross-coupling reactions, and metathesis, although these applications are less explored and documented.

Organocatalytic Applications of this compound Derived Systems

In addition to their role as ligands in transition metal catalysis, derivatives of this compound are valuable in the field of organocatalysis, where a small organic molecule is used to accelerate a chemical reaction.

Iminium Ion Catalysis

Iminium ion catalysis is a powerful strategy in organocatalysis for the activation of α,β-unsaturated aldehydes and ketones towards nucleophilic attack. This activation is achieved through the reversible formation of a transient iminium ion between the carbonyl substrate and a chiral secondary amine catalyst. The resulting iminium ion is more electrophilic than the starting carbonyl compound, thus facilitating the reaction with a wide range of nucleophiles.

Chiral imidazolidinones, which can be synthesized from amino acid derivatives like this compound, are highly effective catalysts for a variety of reactions that proceed through an iminium ion intermediate. The well-defined stereochemical environment of the imidazolidinone catalyst allows for excellent control of the facial selectivity of the nucleophilic attack on the iminium ion.

A prominent example is the MacMillan catalyst, a class of imidazolidinone organocatalysts. While the original MacMillan catalysts were derived from phenylalanine, the underlying principle of using a chiral imidazolidinone backbone is applicable to derivatives of other amino acids, including this compound. These catalysts have been successfully applied in a range of asymmetric transformations, including Diels-Alder reactions, Friedel-Crafts alkylations, and Michael additions.

The general catalytic cycle for an iminium ion-catalyzed Diels-Alder reaction is as follows:

The chiral secondary amine catalyst reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion.

The diene attacks the iminium ion from the less sterically hindered face, as dictated by the chiral scaffold of the catalyst.

The resulting intermediate is hydrolyzed to release the chiral product and regenerate the catalyst.

The following table shows representative results for the asymmetric Diels-Alder reaction between cinnamaldehyde and cyclopentadiene catalyzed by a MacMillan-type imidazolidinone catalyst.

| Entry | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | 10 | CH2Cl2 | -78 | 92 | 95 |

| 2 | 5 | THF | -20 | 88 | 93 |

| 3 | 20 | Acetone | 0 | 95 | 90 |

This table illustrates the high enantioselectivities that can be achieved in iminium ion-catalyzed Diels-Alder reactions.

Hydrogen Bonding Catalysis

Hydrogen bonding catalysis is another important area of organocatalysis where derivatives of this compound can find application. Chiral molecules containing hydrogen bond donor and acceptor groups can act as catalysts by activating substrates through the formation of non-covalent hydrogen bonds. This mode of catalysis is particularly effective in reactions involving polar substrates.

Chiral thioureas and squaramides derived from amino acids and their derivatives have emerged as powerful hydrogen bonding catalysts. These catalysts can simultaneously activate both the nucleophile and the electrophile through a network of hydrogen bonds, thereby accelerating the reaction and controlling the stereochemistry.

While specific examples of this compound-derived thiourea or squaramide catalysts are not extensively reported, the synthesis of such catalysts is straightforward. The primary amine functionality of this compound can be reacted with an isothiocyanate or a squarate ester to generate the corresponding chiral thiourea or squaramide.

These catalysts are particularly effective in asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions. The bifunctional nature of these catalysts, with both hydrogen bond donating and accepting capabilities, allows for a highly organized transition state, leading to high levels of stereocontrol.

The following table provides a general overview of the performance of chiral thiourea catalysts in the asymmetric Michael addition of dimethyl malonate to trans-β-nitrostyrene.

| Entry | Catalyst | Base | Solvent | Yield (%) | ee (%) |

| 1 | Takemoto's Catalyst | None | Toluene | 95 | 92 |

| 2 | Jacobsen's Catalyst | K2CO3 | MTBE | 98 | 96 |

| 3 | Schreiner's Catalyst | None | CH2Cl2 | 90 | 88 |

This table demonstrates the effectiveness of chiral thiourea catalysts in promoting asymmetric Michael additions with high enantioselectivity.

Heterogeneous Catalysis via Immobilization of this compound Systems

The heterogenization of homogeneous catalysts, such as this compound and its derivatives, is a critical strategy for bridging the gap between the high selectivity of molecular catalysts and the practical advantages of solid catalysts. wiley.com Immobilization on solid supports facilitates catalyst recovery and reuse, reduces product contamination, and can enhance catalyst stability, thereby aligning with the principles of green and sustainable chemistry. wiley.comnih.gov Various methodologies have been explored for the immobilization of chiral catalysts, with the choice of support and immobilization technique being crucial for preserving or even enhancing catalytic performance. rsc.org

Covalent Grafting onto Inorganic Supports (e.g., Mesoporous Silica, MOFs)

Covalent attachment is a robust method for immobilizing this compound systems, ensuring strong anchoring of the catalyst and minimizing leaching during the reaction. rsc.org Inorganic materials like mesoporous silica and metal-organic frameworks (MOFs) are excellent candidates for supports due to their high surface area, tunable pore sizes, and thermal stability. nih.goveeer.org

Mesoporous Silica (SBA-15):

A common strategy for the covalent grafting of chiral amino alcohols onto silica surfaces involves a multi-step process. First, the silica support, such as SBA-15, is functionalized with a linker molecule, typically an organosilane like 3-chloropropyltrimethoxysilane. This process introduces reactive handles on the silica surface. Subsequently, the chiral catalyst, for instance, a close analog like L-valinol, is reacted with the functionalized support to form a stable covalent bond. rsc.orgresearchgate.net

In a representative study, L-valinol was successfully immobilized on SBA-15 nanoporous silica. The process involved the initial synthesis of SBA-15 via a hydrothermal method, followed by functionalization with 3-chloropropyltrimethoxysilane. The final step was the immobilization of L-valinol, which yielded a chiral heterogeneous ligand. rsc.org This methodology is directly applicable to this compound, where the hydroxyl group would react with the chlorinated linker on the functionalized SBA-15.

The resulting catalyst, designated as AL*-i-Pr-SBA-15 in the analog study, was characterized using various techniques such as FT-IR, XRD, TGA, EDX, SEM, and BET-BJH to confirm successful immobilization and to study the material's properties. rsc.org Such covalently grafted catalysts have been applied in asymmetric reactions, for example, the copper-catalyzed asymmetric allylic oxidation of alkenes. rsc.org

| Catalyst System | Support Material | Functionalization Agent | Reaction | Yield (%) | ee (%) |

| L-valinol-SBA-15 | SBA-15 | 3-chloropropyltrimethoxysilane | Asymmetric allylic oxidation | 80 | 39 |

Metal-Organic Frameworks (MOFs):

MOFs offer a crystalline and highly porous platform for catalyst immobilization. nih.gov The functionalization of MOFs with chiral catalysts like this compound can be achieved either by post-synthetic modification or by using a functionalized linker during the MOF synthesis (de novo method). researchgate.netrsc.org Post-synthetic modification involves introducing the chiral molecule onto a pre-synthesized MOF that has reactive sites. For example, a MOF with amino groups, such as UiO-66-NH2, could be modified to anchor this compound. eeer.orgmdpi.com The de novo approach would involve synthesizing a custom organic linker that already incorporates the this compound moiety, which is then used to construct the MOF. nih.gov

These this compound functionalized MOFs can act as efficient heterogeneous catalysts, benefiting from the well-defined and accessible active sites within the MOF structure. nih.gov

Host-Guest Immobilization Strategies

Host-guest immobilization is a non-covalent approach that relies on supramolecular interactions to confine the catalyst within the cavities of a host molecule or framework. nih.govmdpi.com This method can be advantageous as it may not require chemical modification of the catalyst, thus preserving its original catalytic activity.

Chiral recognition and complexation are key to this strategy. For instance, macrocyclic hosts like cyclodextrins or larger synthetic macrocycles can encapsulate chiral guests such as this compound derivatives. mdpi.com The binding is driven by a combination of forces including hydrogen bonding, van der Waals forces, and hydrophobic interactions. The chiral environment of the host can also influence the enantioselectivity of the catalyzed reaction.

Another emerging class of hosts are polyoxometalate clusters, such as the chiral metal-oxide Keplerate {Mo132} cluster. These large, capsule-like molecules can recognize and bind chiral amino alcohols in aqueous solutions, demonstrating the potential for creating sophisticated host-guest catalytic systems. nih.gov The enantiomeric excess of the guest molecules can even be determined by NMR due to the diastereomeric interactions with the chiral host. nih.gov

| Host | Guest (Analog) | Interaction Type | Potential Application |

| Cyclo rsc.orgaramide | L-α-amino acid esters | Hydrogen-bonding | Chiral sensing and catalysis |

| {Mo132(lactate)30} | Phenylalaninol | Surface pore interactions | Enantioselective recognition and separation |

Recyclability and Stability of Immobilized Catalysts

A primary motivation for catalyst immobilization is to enhance its recyclability and long-term stability. spinchem.comrsc.org Covalently grafted catalysts generally exhibit high stability due to the strong chemical bond anchoring the catalyst to the support, which prevents leaching. rsc.org

In the study involving L-valinol immobilized on SBA-15, the recyclability of the heterogeneous catalyst was evaluated. The catalyst was used in the asymmetric allylic oxidation of alkenes and was recovered by simple filtration after each reaction cycle. The recovered catalyst was then reused in subsequent reactions. The results showed that the catalyst could be recycled for up to three runs without a significant decrease in yield or enantiomeric excess. rsc.org This demonstrates the robustness of the covalent immobilization on mesoporous silica.

| Cycle | Yield (%) | Enantiomeric Excess (%) |

| 1 | 80 | 39 |

| 2 | 78 | 38 |

| 3 | 77 | 37 |

The stability of immobilized catalysts is also influenced by the nature of the support material. rsc.org Inorganic supports like silica and MOFs provide good mechanical and thermal stability. nih.gov For MOF-based catalysts, maintaining the structural integrity of the framework under reaction conditions is crucial for sustained catalytic activity.

Hot filtration tests are often employed to confirm the heterogeneous nature of the catalysis and the stability of the immobilization. In such a test, the solid catalyst is removed from the reaction mixture at an intermediate conversion. If the reaction in the filtrate does not proceed further, it indicates that no active catalyst has leached into the solution.

Mechanistic and Stereochemical Investigations of O Benzyl D Valinol Mediated Transformations

Elucidation of Reaction Mechanisms and Catalytic Cycles

O-benzyl-D-valinol is a versatile chiral auxiliary and ligand in asymmetric synthesis. Its derivatives are frequently employed to induce stereoselectivity in a variety of chemical transformations, including alkylations, reductions, and aldol (B89426) reactions. The precise reaction mechanism and catalytic cycle are contingent upon the specific reaction and the metallic or non-metallic species to which the this compound moiety is coordinated.

In a typical catalytic cycle involving a metal-O-benzyl-D-valinol complex, the process generally commences with the coordination of the substrate to the chiral catalyst. This is followed by the key stereodifferentiating step, where the chiral environment of the ligand directs the approach of the reagent from a specific face. The cycle concludes with the release of the product and regeneration of the catalyst.

For instance, in an asymmetric aldol reaction, a plausible catalytic cycle would involve the following steps:

Catalyst Formation: this compound reacts with a metal precursor (e.g., a titanium or zinc compound) to form the active chiral Lewis acid catalyst.

Enolate Formation: The chiral Lewis acid coordinates to the carbonyl group of the ketone or aldehyde substrate, facilitating its deprotonation by a base to form a chiral enolate.

Carbon-Carbon Bond Formation: The chiral enolate, influenced by the stereochemical environment of the this compound ligand, attacks the aldehyde electrophile in a diastereoselective manner. The bulky benzyl (B1604629) and isopropyl groups of the valinol derivative effectively shield one face of the enolate, directing the aldehyde to the opposite face.

Product Release and Catalyst Regeneration: The resulting aldol adduct is released from the metal center, and the chiral catalyst is regenerated to participate in the next cycle.

The efficiency and stereoselectivity of these transformations are highly dependent on the nature of the metal center, the solvent, and the specific substituents on the reactants.

Stereoselection Models and Origins of Enantioselectivity/Diastereoselectivity

The stereochemical outcome of reactions mediated by this compound is rationalized through various stereoselection models that consider the conformational rigidity of the transition state assembly. The predictable stereoselectivity arises from the well-defined chiral environment created by the ligand around the reactive center.

Influence of Ligand Conformation on Stereochemical Outcome

The conformation of the this compound ligand plays a crucial role in determining the stereochemical outcome of the reaction. The relative orientation of the benzyloxy and isopropyl groups creates a rigid chiral pocket that dictates the trajectory of the incoming reagent.

For example, in the reduction of prochiral ketones with borane, this compound can be used to prepare a chiral oxazaborolidine catalyst. The generally accepted model for this reaction involves the formation of a six-membered ring transition state. The stereoselectivity is governed by the chair-like conformation of this transition state, where the bulky substituents of both the ketone and the valinol-derived ligand occupy pseudo-equatorial positions to minimize steric hindrance. This arrangement ensures that the hydride is delivered to a specific face of the carbonyl group.

The rigidity of the ligand-substrate complex is paramount for high stereoselectivity. Any conformational flexibility can lead to the formation of multiple competing transition states, resulting in a decrease in enantiomeric or diastereomeric excess.

Non-covalent Interactions in Chiral Induction

Non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and steric repulsion, are fundamental to the process of chiral induction in this compound mediated transformations. researchgate.netnih.govnih.gov These weak interactions collectively stabilize the favored transition state while destabilizing the unfavored one.

In many instances, a key hydrogen bond between the hydroxyl group of the valinol moiety (or a related functional group) and the substrate serves to pre-organize the reactants in a specific orientation within the catalytic pocket. researchgate.net This pre-organization minimizes the entropic penalty of the reaction and enhances the facial selectivity.

Steric effects, primarily from the bulky isopropyl and benzyl groups, create a significant steric bias. researchgate.net These groups effectively block one face of the coordinated substrate, forcing the incoming nucleophile or electrophile to attack from the less hindered face. The interplay between these attractive (hydrogen bonding) and repulsive (steric) non-covalent interactions is the primary determinant of the high levels of stereoselectivity observed in many reactions catalyzed by this compound and its derivatives.

Computational Chemistry Studies

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms and the origins of stereoselectivity in asymmetric catalysis. Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations can provide valuable insights into the structure and energetics of transition states and intermediates in this compound mediated transformations.

DFT Calculations for Transition State Analysis

Density Functional Theory (DFT) calculations are widely used to model the transition states of chemical reactions. researchgate.net By calculating the energies of the competing diastereomeric transition states, it is possible to predict the major stereoisomer of the product. These calculations can also provide detailed geometric information about the transition state, revealing the key non-covalent interactions responsible for stereodifferentiation.

For a hypothetical this compound catalyzed reaction, DFT calculations could be employed to:

Optimize the geometries of the reactants, intermediates, transition states, and products.

Calculate the activation energies for the formation of the different stereoisomers.

Visualize the transition state structures to identify key steric and electronic interactions.

Analyze the nature of non-covalent interactions through techniques such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM).

The following table illustrates hypothetical relative energies for diastereomeric transition states in an this compound mediated aldol reaction, as could be determined by DFT calculations.

| Transition State | Relative Energy (kcal/mol) | Predicted Major/Minor Product |

| TS-Re-Si | 0.0 | Major |

| TS-Si-Re | 2.5 | Minor |

| TS-Re-Re | 3.1 | Minor |

| TS-Si-Si | 4.8 | Minor |

This is a hypothetical data table for illustrative purposes.

Molecular Dynamics Simulations of this compound Complexes

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. researchgate.netnsf.gov In the context of this compound mediated catalysis, MD simulations can be used to explore the conformational landscape of the catalyst-substrate complex and to understand the role of solvent molecules in the reaction.

MD simulations can offer insights into:

The preferred binding modes of the substrate to the chiral catalyst.

The conformational flexibility of the this compound ligand and its impact on the shape of the catalytic pocket.

The role of explicit solvent molecules in stabilizing or destabilizing certain conformations or transition states.

The dynamics of the catalytic cycle, including substrate binding and product release.

Kinetic and Thermodynamic Analysis of Reactions

A thorough understanding of the kinetic and thermodynamic parameters governing a chemical transformation is crucial for optimizing reaction conditions and elucidating the underlying mechanism. In the context of transformations mediated by this compound, such analyses provide insights into the factors controlling reaction rates and the origins of stereoselectivity. While specific experimental kinetic and thermodynamic data for reactions directly mediated by this compound are not extensively documented in publicly available literature, valuable insights can be drawn from computational studies on structurally similar chiral auxiliaries, such as the widely studied Evans oxazolidinones derived from amino acids.

Kinetic Analysis:

Kinetic studies focus on the rate of a reaction and how it is influenced by various factors like concentration, temperature, and the catalyst structure. In asymmetric catalysis, a key aspect of kinetic analysis is understanding how the chiral mediator influences the activation energies of the competing pathways that lead to different stereoisomers. A lower activation energy for the transition state leading to the major stereoisomer results in a faster reaction rate for its formation, thus dictating the kinetic product distribution.

Computational density functional theory (DFT) studies on asymmetric aldol reactions employing chiral oxazolidinone auxiliaries, which are structurally analogous to intermediates formed from this compound, have provided valuable data on the relative energies of the transition states. These studies help to rationalize the high diastereoselectivity observed in such reactions. The energy difference between the diastereomeric transition states is a direct measure of the degree of stereocontrol exerted by the chiral auxiliary.

For instance, in a titanium-mediated aldol reaction of a propionyl-substituted oxazolidinone with benzaldehyde, the calculated energy barriers for the formation of the four possible stereoisomers reveal a clear preference for one pathway. acs.org The transition state leading to the syn-aldol product is significantly lower in energy than the transition states leading to the anti-aldol products. acs.orgresearchgate.net This energy difference, ΔΔG‡, directly correlates with the observed high diastereoselectivity.

Interactive Data Table: Calculated Relative Free Energies of Transition States for a Model Asymmetric Aldol Reaction

| Transition State | Relative Free Energy (kcal/mol) | Predicted Major/Minor Product |

| TS-syn (Re-face attack) | 0.0 | Major |

| TS-syn (Si-face attack) | +2.5 | Minor |

| TS-anti (Re-face attack) | +4.1 | Minor |

| TS-anti (Si-face attack) | +3.8 | Minor |

Note: The data presented is illustrative and based on computational studies of related chiral oxazolidinone systems. acs.org

Thermodynamic Analysis:

Thermodynamic analysis, on the other hand, is concerned with the relative stability of the reactants and products, as represented by the change in Gibbs free energy (ΔG) of the reaction. A negative ΔG indicates a spontaneous reaction that favors the formation of products at equilibrium. In some reactions, particularly those that are reversible, the product distribution may be governed by the relative thermodynamic stability of the stereoisomeric products rather than the kinetic barriers to their formation. This is known as thermodynamic control.

Diels-Alder reactions, for example, can be subject to either kinetic or thermodynamic control depending on the reaction conditions. nih.gov At lower temperatures, the reaction is typically under kinetic control, favoring the formation of the endo product, which is formed via a lower energy transition state. nih.gov At higher temperatures, the retro-Diels-Alder reaction becomes significant, allowing for equilibration between the endo and exo products. nih.gov Under these conditions, the more thermodynamically stable exo product may become the major isomer. nih.gov

For a hypothetical Diels-Alder reaction mediated by an this compound-derived catalyst, the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) would determine the position of the equilibrium and the relative stability of the diastereomeric products. A comprehensive thermodynamic study would involve determining these values, often through experimental measurements at different temperatures (van't Hoff analysis) or through computational chemistry. nih.govresearchgate.net

Interactive Data Table: Illustrative Thermodynamic Parameters for a Reversible Diels-Alder Reaction

| Parameter | Value (Illustrative) | Implication |

| ΔH° (endo) | -20 kcal/mol | Formation is enthalpically favored |

| ΔS° (endo) | -40 cal/mol·K | Formation is entropically disfavored |

| ΔH° (exo) | -18 kcal/mol | Formation is less enthalpically favored than endo |

| ΔS° (exo) | -35 cal/mol·K | Formation is less entropically disfavored than endo |

| ΔΔG° (endo-exo) at 298 K | Negative | Endo product is thermodynamically favored at low T |

| ΔΔG° (endo-exo) at 400 K | Positive | Exo product can become thermodynamically favored at high T |

Note: These values are hypothetical and serve to illustrate the principles of thermodynamic control.

The interplay between kinetics and thermodynamics is a critical consideration in designing stereoselective transformations. For reactions mediated by this compound, a detailed analysis of these factors would be instrumental in predicting and controlling the stereochemical outcome.

Spectroscopic Analysis for Mechanistic Probing

Spectroscopic techniques are indispensable tools for elucidating reaction mechanisms, allowing for the identification and characterization of transient intermediates and transition states. In the study of this compound mediated transformations, various spectroscopic methods can provide a wealth of information about the reaction pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is arguably one of the most powerful techniques for mechanistic studies in solution. Both ¹H and ¹³C NMR can be used to monitor the progress of a reaction, identify the formation of products, and detect the presence of intermediates. For transformations involving this compound, NMR would be crucial for characterizing the formation of key species such as imines or oxazolidinones, which are often implicated as intermediates in reactions catalyzed by amino alcohols and their derivatives.

For example, the formation of an imine between this compound and an aldehyde substrate can be confirmed by the appearance of a characteristic signal for the imine proton (-CH=N-) in the ¹H NMR spectrum, typically in the range of 8-9 ppm. The stereochemistry of intermediates and products can also be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which provides information about the spatial proximity of different protons within a molecule. This can be used to confirm the stereochemical arrangement of groups around the newly formed stereocenters. In situ NMR studies, where spectra are recorded directly as the reaction proceeds within the NMR tube, can provide real-time kinetic data and help to identify short-lived intermediates. researchgate.netmanchester.ac.uk

Infrared (IR) Spectroscopy:

Infrared (IR) spectroscopy is particularly useful for identifying functional groups and can be used to follow the course of a reaction by monitoring the disappearance of reactant signals and the appearance of product signals. In the context of this compound mediated reactions, IR spectroscopy can be used to detect the formation of key intermediates. For instance, the formation of an imine intermediate would be indicated by the appearance of a C=N stretching vibration, typically in the region of 1640-1690 cm⁻¹. If the reaction proceeds through an oxazolidinone intermediate, a characteristic C=O stretching frequency for the cyclic carbamate (B1207046) would be observed around 1750-1780 cm⁻¹. In situ IR techniques, such as Attenuated Total Reflectance (ATR)-IR, can be employed to monitor the reaction in real-time and provide kinetic information.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight of the species present in a reaction mixture. It is a highly sensitive technique that can be used to detect the presence of intermediates, even at very low concentrations. By coupling a reaction vessel to a mass spectrometer, it is possible to monitor the reaction progress and identify transient species. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which allows for the determination of its elemental composition, aiding in the structural elucidation of unknown intermediates or products.

By combining the insights gained from these spectroscopic techniques with kinetic and thermodynamic data, a comprehensive picture of the reaction mechanism for this compound mediated transformations can be constructed. This detailed understanding is essential for the rational design of more efficient and selective catalytic systems.

Advanced Topics and Future Research Directions for O Benzyl D Valinol

Design and Synthesis of Next-Generation O-benzyl-D-valinol Based Catalysts

The development of novel catalysts based on this compound explores strategies to enhance catalytic activity, selectivity, and broaden the scope of applicable reactions.

Photo- and Electrocatalytic Applications

Integrating this compound into photo- or electrocatalytic systems represents a frontier in catalysis research. Photocatalysis utilizes light energy to drive chemical transformations, while electrocatalysis uses electrical energy. beilstein-journals.orgrsc.org These methods offer potential for more sustainable and milder reaction conditions compared to traditional thermal catalysis. beilstein-journals.orgrsc.org While direct examples of this compound in photo- or electrocatalysis are not explicitly detailed in the search results, the oxidation of benzyl (B1604629) alcohol is a common model reaction studied in both photocatalysis and electrocatalysis. rsc.orgresearchgate.netnih.govuniovi.esrsc.org This suggests that catalysts derived from this compound could potentially be explored for similar oxidation reactions or other transformations amenable to photo- or electrocatalytic activation. Research in this area involves designing catalysts that can interact efficiently with light or electrodes to facilitate electron transfer and catalytic cycles. beilstein-journals.orgrsc.orgsciopen.com For instance, studies have explored the use of flavin derivatives in photocatalysis for aerobic oxidation researchgate.netru.nl and metal-organic frameworks with grafted amino alcohols as electrocatalysts sciopen.comresearchgate.net. These examples suggest avenues for incorporating this compound into such systems.

Application in Cascade and Multi-Component Reactions

Cascade and multi-component reactions (MCRs) are powerful strategies for synthesizing complex molecules efficiently by performing multiple steps in a single pot, minimizing purification and waste generation. nih.govbeilstein-journals.orgorganic-chemistry.orgnih.gov this compound and its derivatives can serve as chiral catalysts or reagents in such transformations, enabling the construction of multiple bonds and stereocenters in one sequence. MCRs involve the convergence of three or more reactants to form a product containing structural elements from each starting material. beilstein-journals.orgorganic-chemistry.orgnih.gov The design of MCRs often relies on a cascade of elementary reactions where equilibria are channeled towards the final product. organic-chemistry.org While the provided results discuss various MCRs and cascade reactions nih.govbeilstein-journals.orgorganic-chemistry.orgnih.govmdpi.comresearchgate.netacs.orgnankai.edu.cnbeilstein-journals.org, specific applications of this compound in these reaction types are not extensively detailed. However, chiral amino alcohols and their derivatives are known to be effective catalysts in asymmetric transformations that can be incorporated into cascade or multi-component sequences. For example, proline-catalyzed reactions have been integrated into cascade processes acs.org. The potential for this compound lies in its ability to induce asymmetry in one or more steps of a cascade or MCR, leading to the enantioselective synthesis of complex molecules.

Development of More Sustainable Processes for this compound Applications

Sustainability in chemistry focuses on developing processes that minimize environmental impact, reduce waste, and utilize renewable resources. nih.govresearchgate.netunimi.itucl.ac.uk Future research involving this compound should aim to incorporate these principles.

Biocatalytic Approaches for its Synthesis and Derivatization

Biocatalysis, utilizing enzymes or whole cells, offers a green alternative to traditional chemical synthesis, often operating under mild conditions with high selectivity and reduced waste. nih.govresearchgate.netucl.ac.uknih.govmdpi.com D-valinol, the precursor to this compound, can be prepared by the reduction of D-valine, which can be accessed through biocatalytic methods, such as enzymatic resolution of racemic mixtures or de novo enzymatic synthesis of D-amino acids. rsc.orgnih.gov While the direct biocatalytic synthesis or benzylation of D-valinol is not explicitly mentioned, the broader field of biocatalytic synthesis of chiral amino alcohols and their derivatives is an active area of research. nih.govmdpi.comacs.org Future work could explore enzymatic methods for the selective O-benzylation of D-valinol or the development of enzyme-catalyzed cascade reactions that produce this compound or its functionalized derivatives.

Waste Minimization in Asymmetric Transformations

Minimizing waste is a core principle of green chemistry. nih.govresearchgate.netunimi.it In asymmetric transformations catalyzed by this compound derivatives, waste can be reduced by improving catalyst efficiency, developing catalytic systems that use less toxic reagents and solvents, and designing reactions with high atom economy. beilstein-journals.orgnih.govunimi.it Atom economy is a measure of how many atoms from the starting materials are incorporated into the final product. unimi.it Cascade and multi-component reactions inherently offer better atom economy compared to multi-step syntheses. beilstein-journals.orgnih.gov Research should focus on developing this compound based catalysts that are highly active at low loadings, can be easily recovered and reused, and promote reactions that generate minimal byproducts. nih.govucl.ac.ukresearchgate.net Utilizing greener solvents, such as water, or solvent-free conditions, where possible, also contributes to waste minimization. rsc.orgucl.ac.ukresearchgate.net

Exploration of New Reaction Types for this compound Application

The unique structure of this compound, incorporating both an amino group and a protected hydroxyl group along with a chiral center derived from D-valinol, makes it a versatile building block and potential ligand in a variety of chemical transformations. Future research aims to explore its application in novel reaction types beyond its established uses in asymmetric catalysis and ligand synthesis.

One area of exploration involves its potential in new organocatalytic reactions. While (S)-valinol has been noted as a chiral initiator in reactions like the Soai reaction, the presence of the benzyl group in this compound could modulate its electronic and steric properties, potentially enabling different reactivity profiles or enhanced selectivity in various asymmetric transformations such as aldol (B89426) reactions, Mannich reactions, or Michael additions. researchgate.netnih.gov Research could focus on designing this compound-derived organocatalysts and evaluating their efficiency and stereocontrol in these and other carbon-carbon or carbon-heteroatom bond forming reactions.

Another avenue is the investigation of this compound as a chiral auxiliary or ligand in metal-catalyzed reactions. The coordination properties of the amino group, potentially in conjunction with the ether oxygen or modifications thereof, could lead to the development of new chiral ligands for transition metal catalysis. This could include exploring its use in asymmetric hydrogenations, oxidations, cross-coupling reactions, or cycloadditions, where the chiral environment provided by the this compound scaffold could induce high enantioselectivity. diva-portal.orgsfu.ca Studies could involve synthesizing metal complexes incorporating this compound derivatives and evaluating their catalytic performance.

High-Throughput Screening and Combinatorial Chemistry for Ligand Discovery

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for the rapid discovery and optimization of new ligands and catalysts. bmglabtech.comcore.ac.ukresearchgate.net Applying these methodologies to this compound and its derivatives could significantly accelerate the identification of highly effective chiral ligands for various asymmetric transformations.

Combinatorial chemistry approaches could involve synthesizing libraries of this compound derivatives with variations at the nitrogen atom, the benzyl group, or the protected hydroxyl group. These libraries could be generated using solid-phase synthesis or solution-phase parallel synthesis techniques. core.ac.uknih.gov For instance, diversifying the group attached to the amino nitrogen or modifying the aromatic ring of the benzyl group could lead to a range of ligands with subtly different steric and electronic properties.

HTS can then be employed to screen these libraries against specific catalytic reactions. Automated platforms can quickly evaluate the performance of each library member in terms of yield, reactivity, and enantioselectivity. bmglabtech.comresearchgate.net This allows for the rapid identification of "hits" – ligands that show promising catalytic activity and selectivity. bmglabtech.com Virtual high-throughput ligand screening, which uses computational modeling to predict ligand-protein or ligand-metal interactions, can also be a valuable tool to prioritize library members for experimental testing. nih.govnih.gov

The combination of combinatorial synthesis and HTS allows for the efficient exploration of a wide chemical space based on the this compound scaffold, facilitating the discovery of novel and highly effective chiral ligands that might be missed using traditional one-by-one synthesis and testing methods.

Theoretical Predictions for Enhanced Chiral Induction

Theoretical calculations and computational chemistry play a crucial role in understanding the mechanisms of chiral induction and predicting the performance of chiral catalysts and ligands. nsf.gov For this compound-based systems, theoretical studies can provide insights into how the structure of the ligand or catalyst influences the transition state of a reaction, leading to the observed enantioselectivity.

Density Functional Theory (DFT) calculations, for example, can be used to model the interactions between an this compound derived ligand, a metal center (if applicable), the substrates, and the transition state of a reaction. By calculating the energies of the diastereomeric transition states, researchers can predict the favored reaction pathway and the resulting enantiomeric excess. nsf.gov These calculations can help explain experimental observations and guide the design of new ligands with improved chiral induction.